molecular formula C22H24N2O5S B12123515 N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide

Cat. No.: B12123515
M. Wt: 428.5 g/mol
InChI Key: FMSNEYQGUCAPAV-RGEXLXHISA-N
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Description

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Dioxepin Ring: The dioxepin ring can be introduced via cyclization reactions involving appropriate diol precursors.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen or aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms and protein interactions.

    Medicine: Potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Dapsone: A sulfonamide used in the treatment of leprosy.

Uniqueness

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is unique due to its complex structure, which may confer specific binding properties and biological activities not seen in simpler sulfonamides.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H24N2O5S/c1-24(2)30(26,27)17-6-3-5-16(11-17)20(25)14-19-18-13-22-21(28-9-4-10-29-22)12-15(18)7-8-23-19/h3,5-6,11-14,23H,4,7-10H2,1-2H3/b19-14-

InChI Key

FMSNEYQGUCAPAV-RGEXLXHISA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCCCO4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCCCO4

Origin of Product

United States

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